Quinacrine mustard dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

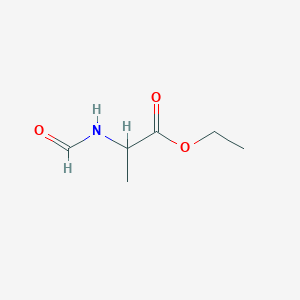

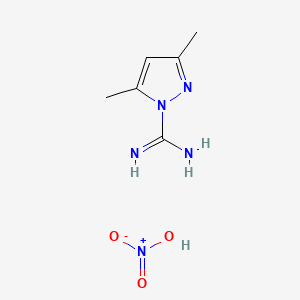

Quinacrine mustard dihydrochloride is a fluorescent acridine dye known for its ability to react with nucleophiles such as carboxyl, thiol, and heterocyclic ring nitrogen groups of proteins and nucleic acids . This compound has found applications in various scientific fields due to its unique chemical properties.

Applications De Recherche Scientifique

Quinacrine mustard dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a fluorescent dye for staining metaphase chromosomes and for Q-banding in chromosome analysis.

Biology: Employed as a vital stain for trypanosomes and in the karyotyping of fish.

Industry: Utilized in various industrial applications due to its fluorescent properties.

Safety and Hazards

Quinacrine mustard is extremely toxic . It is a mutagen and experimental carcinogen . It is toxic if swallowed or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction . It is suspected of damaging fertility or the unborn child .

Orientations Futures

Quinacrine mustard is currently used as a staining agent for metaphase chromosomes . Its fluorescence properties are dependent on the DNA base pair sequences . Despite its importance, the spectroscopic properties of Quinacrine mustard have not been completely investigated . Therefore, future research could focus on investigating its spectroscopic properties and exploring its potential applications in cell biological experiments.

Mécanisme D'action

Target of Action

Quinacrine mustard primarily targets deoxyribonucleic acid (DNA) . It binds to DNA in vitro by intercalation between adjacent base pairs . Another significant target of Quinacrine mustard is Trypanothione reductase in Trypanosoma cruzi .

Mode of Action

Quinacrine mustard’s interaction with its targets results in the inhibition of transcription and translation to ribonucleic acid (RNA) . Fluorescence studies using Giardia suggest that the outer membranes may be involved .

Biochemical Pathways

Quinacrine mustard affects multiple key signaling pathways. It has been shown to bind and inhibit proteins involved in multidrug resistance, disrupt the arachidonic acid pathway, and affect the NF-κB, p53, and AKT pathways . It also inhibits succinate oxidation and interferes with electron transport .

Result of Action

The molecular and cellular effects of Quinacrine mustard’s action are complex and multifaceted. Its interaction with DNA and other targets leads to a disruption of various biochemical pathways, potentially resulting in the death of parasitic organisms . In addition, its impact on key signaling pathways has led to interest in its potential as an anti-cancer agent .

Analyse Biochimique

Biochemical Properties

Quinacrine Mustard, in an aqueous solution, rapidly loses chloride ions from its chloroethyl groups, yielding aziridinium cations . These cations readily react with the carboxyl, thiol, and heterocyclic ring nitrogen groups of proteins and nucleic acids, or with other nucleophiles .

Cellular Effects

In particular, Quinacrine Mustard’s role on the NF-κB, p53, and AKT pathways are summarized .

Molecular Mechanism

Quinacrine Mustard does not appear to localize to the nucleus of Giaridia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action .

Temporal Effects in Laboratory Settings

Quinacrine Mustard’s effects on DNA and RNA polymerase reactions in vitro shed light on how it may inhibit enzymatic polymerization reactions in vivo and induce anti-tumor effects .

Dosage Effects in Animal Models

Lichen planus was observed in 1 of 2,000 soldiers given 100 mg/day of Quinacrine Mustard and in 1 of 500 given 200 mg/day .

Metabolic Pathways

Quinacrine Mustard inhibits succinate oxidation and interferes with electron transport . In addition, by binding to nucleoproteins, Quinacrine Mustard suppresses the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase .

Méthodes De Préparation

The synthesis of quinacrine mustard dihydrochloride involves the reaction of 2-methoxy-6-chloro-9-(4-bis[β-chloroethyl]amino-1-methylbutylamino)acridine with hydrochloric acid . The chloroethyl groups in the compound rapidly lose chloride ions in an aqueous solution, forming aziridinium cations that readily react with nucleophiles . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Quinacrine mustard dihydrochloride undergoes several types of chemical reactions:

Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as thiols and amines.

Oxidation and Reduction:

Formation of Aziridinium Ions: In aqueous solutions, the chloroethyl groups lose chloride ions to form aziridinium cations, which are highly reactive with nucleophiles.

Common reagents used in these reactions include hydrochloric acid and various nucleophiles. The major products formed depend on the specific nucleophiles involved in the reactions.

Comparaison Avec Des Composés Similaires

Quinacrine mustard dihydrochloride is part of the acridine family, which includes compounds such as acridine orange, acriflavine, and amsacrine . Compared to these compounds, this compound is unique due to its ability to form aziridinium cations and its specific reactivity with nucleophiles. Other similar compounds include:

Acridine Orange: Used as a nucleic acid-selective fluorescent cationic dye.

Acriflavine: Known for its antiseptic properties.

Amsacrine: Utilized as an antineoplastic agent.

This compound stands out due to its specific applications in chromosome staining and its potential therapeutic uses.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Quinacrine mustard involves the conversion of Quinacrine dihydrochloride to Quinacrine mustard through a series of reactions.", "Starting Materials": [ "Quinacrine dihydrochloride", "Sodium hydroxide", "Thionyl chloride", "Dimethylformamide", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Quinacrine dihydrochloride is dissolved in dimethylformamide and treated with sodium hydroxide to form the free base.", "The free base is then reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with acetic anhydride to form the acetyl derivative.", "The acetyl derivative is then treated with sodium bicarbonate to form the corresponding salt.", "The salt is then reacted with ethanol to form Quinacrine mustard.", "The final product is purified by recrystallization from ethanol and hydrochloric acid." ] } | |

Numéro CAS |

4213-45-0 |

Formule moléculaire |

C23H29Cl4N3O |

Poids moléculaire |

505.3 g/mol |

Nom IUPAC |

1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C23H28Cl3N3O.ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);1H |

Clé InChI |

GBQNIQYUTXKVHN-UHFFFAOYSA-N |

SMILES |

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |

SMILES canonique |

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol](/img/structure/B3415778.png)

![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B3415804.png)

![(8S,9R,10S,11S,13S,14S,16R,17R)-17-Acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3415872.png)